molecular formula C17H19NO2 B1179613 3-ethoxy-N-(4-methylbenzyl)benzamide

3-ethoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B1179613
M. Wt: 269.344
InChI Key: CCJCTGKJCLBKHV-UHFFFAOYSA-N
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Description

3-Ethoxy-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by an ethoxy group at the 3-position of the benzoyl ring and a 4-methylbenzyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling benzoyl chloride derivatives with substituted benzylamines under reflux or ultrasonic conditions .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.344

IUPAC Name

3-ethoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-3-20-16-6-4-5-15(11-16)17(19)18-12-14-9-7-13(2)8-10-14/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

CCJCTGKJCLBKHV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Pharmacological Activity

The pharmacological profile of benzamide derivatives is highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents Biological Activity Key Interactions Reference
3-Ethoxy-N-(4-methylbenzyl)benzamide 3-ethoxy, N-(4-methylbenzyl) Under investigation (screening compound for therapeutic potential) Potential H-bonding via ethoxy oxygen; hydrophobic interactions from methylbenzyl
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy, N-(3-methylphenyl) Not explicitly stated; used in chemical libraries Methoxy group may engage in weaker H-bonding compared to ethoxy
N-(5-Fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide 4-methylbenzyloxy-pyrimidine, fluoro substituent Antifungal activity Fluorine enhances electronegativity; pyrimidine ring enables π-π stacking
LY 188546 (R-isomer of 4-amino-N-(α-methylbenzyl)benzamide) 4-amino, N-(α-methylbenzyl) Anticonvulsant (potent in MES test) Amino group facilitates H-bonding; stereochemistry affects potency and toxicity

Key Findings :

  • The ethoxy group in 3-ethoxy-N-(4-methylbenzyl)benzamide may provide stronger hydrophobic interactions and improved metabolic stability compared to smaller substituents like methoxy .
  • 4-Methylbenzyl substituents are recurrent in bioactive benzamides, as seen in antifungal () and anticonvulsant () derivatives, suggesting their role in target engagement.

Insights :

  • Ultrasonic methods reduce reaction times and improve yields for benzamides, likely due to enhanced mass transfer and cavitation effects .
Molecular Docking and Binding Interactions

Benzamide derivatives often target allosteric sites of proteins. For example:

  • Sulfamoyl benzamides () bind to glucokinase (GK) via H-bonds between the amide carbonyl and Arg63 (distance: ~3.1–3.4 Å).
  • 3,5-Disubstituted benzamides () interact with GK’s allosteric site using pyrimidinyl and benzamide NH groups (distance: 2.8–3.0 Å).

The 4-methylbenzyl group may align with hydrophobic pockets in target proteins, similar to the pyrimidine ring in .

Pharmacological and Industrial Relevance

  • Antifungal Potential: Derivatives like N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide highlight the role of halogens and aromatic rings in antifungal activity .
  • Central Nervous System (CNS) Applications : The stereoisomer LY 188546 demonstrates that substituent stereochemistry critically influences anticonvulsant efficacy and toxicity .
  • Metabolic Stability : Ethoxy groups may confer resistance to oxidative metabolism compared to methoxy or hydroxyl groups, as seen in benzamide metabolites ().

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